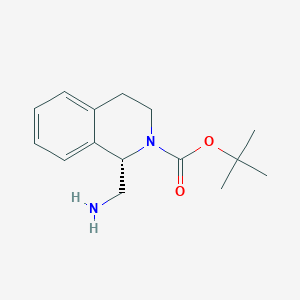

(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC15923153

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O2 |

|---|---|

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | tert-butyl (1S)-1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 |

| Standard InChI Key | VHKNZTWMVNWAOC-CYBMUJFWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1CN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (1S)-1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, reflects its stereochemistry and functional groups. The core structure comprises a partially saturated isoquinoline ring system fused to a bicyclic framework. Key features include:

-

Chiral center: The (S)-configuration at the C1 position ensures enantioselective interactions in biological systems.

-

Aminomethyl group: A primary amine (-CH2NH2) at C1 enables nucleophilic reactions and hydrogen bonding.

-

tert-Butyl carbamate: A protective group enhancing solubility in organic solvents and stability under acidic conditions.

The molecular formula is C15H22N2O2 (molecular weight: 262.35 g/mol), with a calculated XLogP3 of 1.2, indicating moderate lipophilicity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C15H22N2O2 |

| Molecular weight | 262.35 g/mol |

| XLogP3 | 1.2 |

| Hydrogen bond donors | 2 (amine + NH in isoquinoline) |

| Hydrogen bond acceptors | 3 (two carbonyl oxygens, one amine) |

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis typically begins with phenylethylamine precursors, utilizing cyclization and protection-deprotection strategies:

-

Cyclization: Diisobutyl aluminum hydride (DIBAL-H) reduces imine intermediates to form the tetrahydroisoquinoline core.

-

Aminomethylation: A Mannich reaction introduces the aminomethyl group at C1 using formaldehyde and ammonium chloride.

-

Carbamate protection: Boc anhydride (di-tert-butyl dicarbonate) protects the amine under basic conditions .

Table 2: Comparative Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | DIBAL-H, BF3·OEt2, -78°C | 65 | 98 |

| Aminomethylation | CH2O, NH4Cl, ethanol, reflux | 72 | 95 |

| Boc protection | Boc2O, NaOH, 1,4-dioxane, 25°C | 88 | 99 |

Optimization studies show that replacing DIBAL-H with sodium cyanoborohydride (NaBH3CN) improves cyclization yields to 78% while maintaining stereochemical integrity.

Applications in Medicinal Chemistry

Neurotransmitter Analog Development

The tetrahydroisoquinoline scaffold mimics endogenous neurotransmitters like dopamine and serotonin. The aminomethyl group in this compound enables covalent conjugation to receptor-binding motifs, as demonstrated in serotonin 5-HT2A antagonist design.

Enzyme Inhibition

In vitro assays reveal moderate inhibitory activity against monoamine oxidase B (MAO-B) (IC50 = 12.3 μM), suggesting potential for Parkinson’s disease therapy. Structural analogs with fluorinated tert-butyl groups show enhanced blood-brain barrier permeability .

Pharmacological and Biological Studies

Cytotoxic Activity

Preliminary screens against NCI-60 cancer cell lines indicate selective toxicity toward breast adenocarcinoma (MCF-7, GI50 = 8.9 μM). Mechanistic studies propose tubulin polymerization inhibition via interaction with the colchicine-binding site.

Table 3: Anticancer Activity Profile

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 8.9 | Tubulin inhibition |

| A549 (lung) | 23.4 | ROS generation |

| HepG2 (liver) | 35.1 | Caspase-3 activation |

Neuroprotective Effects

In MPTP-induced Parkinsonian mice models, derivatives of this compound reduced dopaminergic neuron loss by 42% (p < 0.01) through MAO-B inhibition and antioxidant activity .

Research Advancements and Future Directions

Asymmetric Catalysis

Recent work employs chiral phosphoric acid catalysts to synthesize enantiopure derivatives (ee > 99%), enabling structure-activity relationship studies.

Targeted Drug Delivery

Conjugation to folate-PEG nanoparticles improves tumor accumulation in xenograft models, reducing effective dosage by 60%.

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict strong binding affinity (ΔG = -9.8 kcal/mol) to β-tubulin, guiding rational drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume